7-(Benzyloxy)-4-bromo-6-methoxycinnoline
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Overview
Description
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, such as 4-bromo-2-nitroaniline, undergoes nitration followed by reduction to yield 4-bromo-2-aminophenol.
Methoxylation: The 4-bromo-2-aminophenol is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Benzyloxylation: The methoxylated intermediate is then subjected to benzyloxylation using benzyl chloride and a base like potassium carbonate to introduce the benzyloxy group at the 7-position.
Cyclization: Finally, the cyclization of the intermediate compound is achieved through a condensation reaction with a suitable reagent, such as phosphorus oxychloride, to form the cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:
Pathways Involved: The inhibition of MAO-B leads to increased levels of neurotransmitters in the brain, reducing oxidative stress and neuronal damage.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also exhibit MAO-B inhibitory activity and are structurally similar due to the benzyloxy group.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their multi-targeting properties, including inhibition of cholinesterases and MAO-B.
Uniqueness
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyloxy, bromo, and methoxy groups enhances its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C16H13BrN2O2 |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-6-methoxy-7-phenylmethoxycinnoline |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
UZLQAXBWCQZXIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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